molecular formula C20H13BrO5 B3277727 7H-Furo[3,2-g][1]benzopyran-6-acetic acid,3-(4-bromophenyl)-5-methyl-7-oxo- CAS No. 664366-17-0

7H-Furo[3,2-g][1]benzopyran-6-acetic acid,3-(4-bromophenyl)-5-methyl-7-oxo-

Cat. No.: B3277727
CAS No.: 664366-17-0
M. Wt: 413.2 g/mol
InChI Key: AGHVEDXIHRKCTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7H-Furo3,2-gbenzopyran-6-acetic acid,3-(4-bromophenyl)-5-methyl-7-oxo- is a complex organic compound with a unique structure that combines a furobenzopyran core with an acetic acid side chain

Preparation Methods

The synthesis of 7H-Furo3,2-gbenzopyran-6-acetic acid,3-(4-bromophenyl)-5-methyl-7-oxo- typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the furobenzopyran core, followed by the introduction of the acetic acid side chain and the bromophenyl and methyl substituents. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones to alcohols.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. .

Scientific Research Applications

7H-Furo3,2-gbenzopyran-6-acetic acid,3-(4-bromophenyl)-5-methyl-7-oxo- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Compared to other similar compounds, 7H-Furo3,2-gbenzopyran-6-acetic acid,3-(4-bromophenyl)-5-methyl-7-oxo- stands out due to its unique combination of functional groups and structural features. Similar compounds include:

Properties

IUPAC Name

2-[3-(4-bromophenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrO5/c1-10-13-6-15-16(11-2-4-12(21)5-3-11)9-25-17(15)8-18(13)26-20(24)14(10)7-19(22)23/h2-6,8-9H,7H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHVEDXIHRKCTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Br)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801145792
Record name 3-(4-Bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g][1]benzopyran-6-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801145792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

664366-17-0
Record name 3-(4-Bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g][1]benzopyran-6-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=664366-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g][1]benzopyran-6-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801145792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7H-Furo[3,2-g][1]benzopyran-6-acetic acid,3-(4-bromophenyl)-5-methyl-7-oxo-
Reactant of Route 2
Reactant of Route 2
7H-Furo[3,2-g][1]benzopyran-6-acetic acid,3-(4-bromophenyl)-5-methyl-7-oxo-
Reactant of Route 3
Reactant of Route 3
7H-Furo[3,2-g][1]benzopyran-6-acetic acid,3-(4-bromophenyl)-5-methyl-7-oxo-
Reactant of Route 4
7H-Furo[3,2-g][1]benzopyran-6-acetic acid,3-(4-bromophenyl)-5-methyl-7-oxo-
Reactant of Route 5
7H-Furo[3,2-g][1]benzopyran-6-acetic acid,3-(4-bromophenyl)-5-methyl-7-oxo-
Reactant of Route 6
Reactant of Route 6
7H-Furo[3,2-g][1]benzopyran-6-acetic acid,3-(4-bromophenyl)-5-methyl-7-oxo-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.